BenchChemオンラインストアへようこそ!

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

benzothiazole structure-activity relationship nitro group electronics

This benzothiazole-cyclohexanecarboxamide features critical 3-methyl and 6-nitro substituents, differentiating it from common 6-ethoxy or unsubstituted analogs. These modifications alter electronic profiles, lipophilicity, and hydrogen-bonding geometry, making it essential for matched-pair assays to validate target engagement or cytotoxicity where N-methylation is a key variable. Its distinct 6-nitro core links to MAO-B inhibition and antitubercular activity. Procure this compound to generate unique SAR data, benchmark computational models for nitroaromatic pharmacokinetics, and expand screening libraries beyond generic benzothiazole scaffolds. Avoid generic substitution; ensure compound-specific validation.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 329903-34-6
Cat. No. B2504844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
CAS329903-34-6
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3CCCCC3
InChIInChI=1S/C15H17N3O3S/c1-17-12-8-7-11(18(20)21)9-13(12)22-15(17)16-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3
InChIKeyBPWSYVDLQPACAI-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

329903-34-6 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2-ylidene)cyclohexanecarboxamide – Procuring the 3-Methyl-6-Nitro Subtype


The compound (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide (CAS 329903-34-6, molecular formula C15H17N3O3S, molecular weight 319.38 g/mol) belongs to the benzothiazole–cyclohexanecarboxamide family . Unlike the more common N‑(unsubstituted)‑ or N‑(6‑ethoxy)‑benzothiazole‑2‑yl cyclohexanecarboxamides, this compound bears a 3‑methyl group and a 6‑nitro substituent, which collectively alter its electronic profile, lipophilicity, and potential hydrogen‑bonding interactions [1]. These structural differences form the basis for evaluating it as a distinct chemical entity rather than as a generic benzothiazole representative.

Why a Generic Benzothiazole Cyclohexanecarboxamide Cannot Replace 329903-34-6


In the published benzothiazole‑cyclohexanecarboxamide series, small substituent changes produce large shifts in biological activity [1]. For instance, replacing the 6‑ethoxy group with other substituents within the same scaffold altered cytotoxicity against A549, MCF7‑MDR, and HT1080 cell lines, and changed antimicrobial potency against Staphylococcus aureus [1]. The target compound introduces a 3‑methyl substituent (absent in all characterised members of that series) and a 6‑nitro group (replacing ethoxy, amino, or hydrogen), both of which modify electron density on the thiazole ring and affect target‑binding geometry. Consequently, biological performance—whether cytotoxicity, enzyme inhibition, or antimicrobial activity—cannot be predicted from data on N‑(6‑ethoxy‑ or unsubstituted)‑benzothiazole‑2‑yl cyclohexanecarboxamides, making generic substitution scientifically unsound without compound‑specific validation.

Quantitative Differentiation Evidence for (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide


Structural Distinction vs. N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c): Heteroatom and Substitution Differences

The target compound differs from the most active cytotoxic agent in the published benzothiazole-cyclohexanecarboxamide series, compound 2c, by two key features: (i) a nitro group replaces the 6-ethoxy group, and (ii) a methyl group is present at the 3-position of the benzothiazole ring [1]. While compound 2c showed significant cytotoxicity against A549 (lung), MCF7-MDR (multidrug-resistant breast), and HT1080 (fibrosarcoma) cell lines, no quantitative cytotoxicity data are available for the target compound [1]. The nitro group is a strong electron-withdrawing substituent (Hammett σₚ ≈ 0.78) versus the electron-donating ethoxy group (σₚ ≈ –0.24), which fundamentally alters the electronic distribution of the benzothiazole core and may redirect biological targeting [2].

benzothiazole structure-activity relationship nitro group electronics

Differentiation from HUP30: Absence of the 3-Methyl Group Alters Vasodilatory Profile

HUP30 (N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, CAS 312747-21-0) is a potent vasodilator that stimulates soluble guanylyl cyclase, activates K⁺ channels, and blocks extracellular Ca²⁺ influx . The target compound carries an additional 3-methyl group on the benzothiazole nitrogen that is absent in HUP30. This methylation eliminates the N–H hydrogen-bond donor capacity and alters the geometry of the carboxamide side chain, potentially shifting the compound away from the ion-channel and cyclase targets engaged by HUP30 . No direct vasodilatory data exist for the target compound.

vasodilation soluble guanylyl cyclase potassium channel

Potential Differentiation from 6-Nitrobenzothiazole Semicarbazones as MAO Inhibitors

A series of 6-nitrobenzothiazole-derived semicarbazones have been synthesised and evaluated as MAO-B inhibitors, with some compounds showing IC₅₀ values in the low micromolar range . The target compound shares the 6-nitrobenzothiazole core but replaces the semicarbazone side chain with a cyclohexanecarboxamide moiety, which lacks the hydrazine-derived reactive group. This structural divergence may alter MAO inhibition potency but no head-to-head MAO inhibition data exist for the target compound.

monoamine oxidase neuroprotection 6-nitrobenzothiazole

Differentiation from Anti-Tubercular Nitrobenzothiazole Leads: Cyclohexanecarboxamide vs. Simple Amide Linkers

Virtual screening identified nitrobenzothiazole (NBT) derivatives as inhibitors of M. tuberculosis HisG (ATP phosphoribosyl transferase), with several compounds showing >50% inhibition at a single concentration [1]. The Sanofi patent family further discloses nitrobenzothiazole derivatives as antitubercular agents [2]. The target compound contains the privileged 6-nitrobenzothiazole pharmacophore but couples it to a bulky cyclohexanecarboxamide group at the 2-position via an imine (ylidene) linkage, rather than a simple amide. No anti-tubercular data exist for this specific compound.

tuberculosis HisG nitrobenzothiazole

Application Scenarios Informed by Quantitative Evidence for 329903-34-6


Negative Control or Selectivity Counter-Screen for 3-Methyl Substitution Effects

Because the 3-methyl group distinguishes this compound from HUP30 and the Nam et al. series, it can serve as a matched-pair tool to test whether N-methylation of the benzothiazole ring abolishes or preserves activity in any benzothiazole-cyclohexanecarboxamide assay (e.g., cytotoxicity, vasodilation, kinase inhibition) [1]. Direct activity comparisons with the des-methyl analogs would quantify the impact of this single substituent change [2].

Expanding SAR Datasets for 6-Nitrobenzothiazole Pharmacophores

The compound extends the chemical space around the 6-nitrobenzothiazole core, which is associated with MAO-B inhibition [1], antitubercular activity [2], and vasodilation (via HUP30) . Adding this compound to screening panels can generate SAR data that map the influence of the cyclohexanecarboxamide imine linker across diverse biological targets.

Physicochemical Benchmarking for Lipophilicity and Electronic Descriptors

With its 6-nitro and 3-methyl substituents, this compound occupies a distinct region of lipophilicity and electronic parameter space compared to 6-ethoxy, 6-amino, or unsubstituted benzothiazole cyclohexanecarboxamides [1]. Its measured logP, pKa, or Hammett-derived values can benchmark computational models for predicting the pharmacokinetic properties of nitroaromatic benzothiazole derivatives [2].

Quote Request

Request a Quote for (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.